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Compound of Interest

Ethyl 4-amino-1H-pyrrole-2-
Compound Name:
carboxylate

Cat. No.: B1584756

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-amino-1H-pyrrole-
2-carboxylate and its Analogs

Abstract

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for
numerous therapeutic agents. Among its many derivatives, aminopyrrole esters represent a
particularly valuable class of building blocks, offering a versatile platform for the synthesis of
complex molecular architectures. This guide provides an in-depth examination of the
physicochemical properties of Ethyl 4-amino-1H-pyrrole-2-carboxylate, a representative
member of this class. Due to the limited availability of direct experimental data for this specific
molecule in public literature, this document leverages empirical data from closely related
structural analogs and theoretical principles to provide a comprehensive profile for researchers,
scientists, and drug development professionals. The focus is not only on the intrinsic properties
of the molecule but also on the scientific rationale behind their measurement and the critical
role these properties play in the drug discovery pipeline.

Chemical Identity and Molecular Structure

A precise understanding of a molecule's structure and identity is the foundation of all
subsequent physicochemical analysis. Ethyl 4-amino-1H-pyrrole-2-carboxylate is a
bifunctional molecule featuring an aromatic pyrrole ring substituted with an electron-donating
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amine group and an electron-withdrawing ethyl ester group. This substitution pattern dictates
its reactivity, polarity, and potential for intermolecular interactions.

Molecular Structure

The structural arrangement of atoms defines the molecule's fundamental characteristics.

Caption: 2D Structure of Ethyl 4-amino-1H-pyrrole-2-carboxylate.

Chemical Identifiers

While a specific, verified CAS Registry Number for Ethyl 4-amino-1H-pyrrole-2-carboxylate
is not consistently reported in major chemical databases, we can define the molecule by its
formula and molecular weight. For context, identifiers for a closely related structural isomer are

provided.

Identifier Value Source

Molecular Formula C7H10N202 (Calculated)

Molecular Weight 154.17 g/mol (Calculated)
Ethyl 2-amino-1H-pyrrole-3-

Isomer Example [1112]
carboxylate

Isomer CAS Number 108290-86-4 [11[2]

Core Physicochemical Properties

The physicochemical properties of a compound are paramount in drug development,
influencing everything from its synthesis and purification to its absorption, distribution,
metabolism, and excretion (ADME) profile.

Physical State and Appearance

Based on trends observed in analogous structures, Ethyl 4-amino-1H-pyrrole-2-carboxylate
Is expected to be a solid at room temperature. For instance, Ethyl 4-bromopyrrole-2-
carboxylate is a solid with a melting point of 58-63 °C.[3] The presence of both a hydrogen-
bond-donating amine group and a hydrogen-bond-accepting carbonyl group would facilitate
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strong intermolecular interactions, favoring a solid crystalline state. The color may range from
off-white to yellow or brown, as amino-substituted aromatic rings can be susceptible to air
oxidation over time.

Melting and Boiling Point

The melting point is a critical indicator of purity and identity. While no experimental melting
point is reported for the title compound, a related, more complex derivative, Ethyl 4-[(2-
hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-ox0-2,5-dihydro-1H-pyrrole-3-
carboxylate, has a sharp melting point of 89—90 °C.[4] The boiling point is predicted to be high,
and decomposition would likely occur before boiling at atmospheric pressure. A predicted
boiling point for a related methylated analog is 347.3+52.0 °C.[5]

Solubility Profile

Solubility is a gatekeeper for biological activity and formulation. The solubility of Ethyl 4-amino-
1H-pyrrole-2-carboxylate is predicted to follow the patterns of a moderately polar molecule.
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Solvent Class Predicted Solubility

Rationale for Drug
Discovery

Aqueous (e.g., Water, PBS) Sparingly Soluble to Insoluble

The molecule possesses polar
functional groups (amine,
ester, N-H) capable of
hydrogen bonding, but the
carbon backbone limits
aqueous solubility. Poor
aqueous solubility is a
common challenge that often
necessitates formulation

strategies.

Polar Aprotic (e.g., DMSO,
DMF)

Soluble

These solvents are excellent at
disrupting hydrogen bonds and
solvating a wide range of
organic molecules. High
solubility in DMSO is essential
for high-throughput screening
(HTS) campaigns where
compounds are stored as

concentrated stock solutions.

Polar Protic (e.g., Ethanol,
Moderately Soluble

The ethyl ester and pyrrole ring
provide some non-polar
character, while the polar

groups interact favorably with

Methanol)
the alcohol's hydroxyl group.
This is relevant for synthesis
workups and purification.
Non-Polar (e.g., Hexanes, Insoluble The high polarity from the
Toluene) amine and ester groups

prevents effective solvation by
non-polar solvents. This
property is exploited during

purification, where hexanes
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are often used as an anti-

solvent for precipitation.

A gualitative solubility assessment is a foundational experiment for any new chemical entity.

Acidity and Basicity (pKa)

The pKa values of a molecule determine its ionization state at a given pH, which profoundly
impacts its solubility, permeability, and target binding.

e Pyrrole N-H: The pyrrole ring nitrogen is generally non-basic. Its lone pair is part of the
aromatic sextet, making it unavailable for protonation. Its pKa as an acid is typically high
(>17).

e Amino Group (-NHz): The primary amine at the C4 position is the principal basic center. Its
pKa is expected to be lower than that of a typical alkylamine due to the electron-withdrawing
nature of the aromatic ring. A predicted pKa for a related aminopyrrole is 11.19+0.70, though
this seems high and should be treated with caution.[5] The ionization of this group is critical
for forming salts to improve solubility and crystallinity.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is the standard measure of a compound's
lipophilicity. It governs the ability of a molecule to cross biological membranes.

e A calculated LogP for the parent structure, Ethyl 1H-pyrrole-2-carboxylate, is 1.5.[6]

e The addition of a polar amino group would be expected to decrease the LogP, likely bringing
it closer to 1.0. For comparison, the experimental LogP of tryptamine, which also contains an
aminoethyl group on a heteroaromatic ring, is 1.55.[7]

e ALogP in the 1-3 range is often considered ideal for oral drug candidates, balancing
membrane permeability with aqueous solubility.

Spectroscopic & Analytical Characterization

© 2025 BenchChem. All rights reserved. 5/13 Tech Support


https://www.chemicalbook.com/ChemicalProductProperty_US_CB81281550.aspx
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-1H-pyrrole-2-carboxylate
https://en.wikipedia.org/wiki/Tryptamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584756?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Confirming the identity and purity of a synthesized compound is non-negotiable. A combination
of spectroscopic and chromatographic methods provides a self-validating system of analysis.

Analytical Workflow

The following workflow represents a standard, robust process for the structural confirmation
and purity assessment of a newly synthesized batch of Ethyl 4-amino-1H-pyrrole-2-

carboxylate.
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Identity & Purity Confirmation Workflow

Synthesized Crude Product

tep 1

Mass Spectrometry (MS)
Confirm Molecular Weight (154.17)

tep 2
1H & 3C NMR Spectroscopy
Confirm Structural Skeleton

tep 3

Infrared (IR) Spectroscopy
Confirm Functional Groups

tep 4

Purity Analysis (HPLC/LC-MS)
Assess % Purity

Final Check

Qualified Batch for Screening

Click to download full resolution via product page

Caption: Standard workflow for identity and purity confirmation.

Expected Spectroscopic Signatures
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While experimental spectra are unavailable, the expected signals can be predicted based on
the structure and data from analogs.[8][9]

e 'H NMR (Proton NMR):

o Pyrrole Protons: Two signals in the aromatic region (approx. 6.0-7.0 ppm), appearing as
doublets or singlets depending on coupling.

o Amine Protons (-NHz): A broad singlet, whose chemical shift is solvent-dependent (approx.
3.5-5.0 ppm).

o Pyrrole N-H: A very broad singlet at a downfield shift (approx. 8.0-10.0 ppm).

o Ethyl Ester Protons: A quartet (CH2) around 4.2 ppm and a triplet (CHs) around 1.3 ppm.
e 13C NMR (Carbon NMRY):

o Carbonyl Carbon: A signal in the 160-170 ppm range.

o Pyrrole Carbons: Four signals in the aromatic region (approx. 100-140 ppm).

o Ethyl Ester Carbons: Two signals, one for the CHz around 60 ppm and one for the CHs
around 14 ppm.

IR (Infrared) Spectroscopy:

o N-H Stretch: Two distinct sharp peaks for the -NH2 group around 3300-3500 cm~1, plus a
broader peak for the pyrrole N-H.

o C=0 Stretch: A strong, sharp absorption around 1680-1710 cm~1 for the ester carbonyl.

o C=C Stretch: Absorptions in the 1550-1650 cm~1 region for the aromatic ring.

Reactivity, Stability, and Relevance in Drug

Discovery
Chemical Stability and Storage
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The primary point of instability is the 4-amino group's susceptibility to oxidation, which can lead
to colored impurities. Therefore, the compound should be stored under an inert atmosphere
(e.g., argon or nitrogen), protected from light, and kept in a cool, dry place.

Role as a Synthetic Intermediate

The true value of Ethyl 4-amino-1H-pyrrole-2-carboxylate lies in its synthetic versatility. The
pyrrole scaffold is a key component in many biologically active compounds.[10]

e The amino group serves as a nucleophilic handle for reactions such as amide bond
formation, sulfonylation, or reductive amination, allowing for the introduction of diverse side
chains to explore structure-activity relationships (SAR).

e The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be
coupled with amines to form amides, a common functional group in many drugs.

e The pyrrole ring itself can undergo electrophilic substitution, although the substitution pattern
is directed by the existing groups.

This trifecta of reactive sites makes the molecule a valuable building block in the synthesis of
targeted therapies, including kinase inhibitors and antibacterial agents.[11]

Experimental Protocols

The following protocols are described in a generalized format, representing standard, reliable
methods for characterizing a new chemical entity like Ethyl 4-amino-1H-pyrrole-2-
carboxylate.

Protocol: Determination of Melting Point

e Objective: To determine the temperature range over which the solid compound transitions to
a liquid, providing a key measure of identity and purity.

o Methodology:

o Ensure the sample is completely dry and homogenous by grinding it into a fine powder.
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[e]

Pack a small amount of the powder into a capillary tube to a depth of 2-3 mm by tapping
the sealed end on a hard surface.

o Place the capillary tube into a calibrated melting point apparatus.
o Heat the sample rapidly to about 15-20 °C below the expected melting point.
o Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

o Record the temperature at which the first drop of liquid appears (T1) and the temperature
at which the entire sample becomes a clear liquid (T2).

o The melting point is reported as the range T1-T2. A sharp range (<2 °C) is indicative of
high purity.

Protocol: Qualitative Solubility Assessment

» Objective: To estimate the solubility of the compound in a range of solvents relevant to
synthesis, purification, and biological screening.

o Methodology:
o Add approximately 1-2 mg of the compound to a small vial.
o Add 0.1 mL of the chosen solvent (e.g., water, DMSO, ethanol, ethyl acetate, hexanes).
o Vortex the vial for 30-60 seconds.
o Visually inspect the mixture for the presence of undissolved solid.
o If the solid dissolves completely, the compound is classified as "soluble” (>10-20 mg/mL).

o If some solid remains, add an additional 0.9 mL of solvent (for a total of 1.0 mL). Vortex
and inspect again.

o Classify the solubility as:

= Soluble: No solid visible.
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» Sparingly Soluble: Some solid remains but a significant portion has dissolved.

» Insoluble: The vast majority of the solid remains undissolved.

Conclusion

Ethyl 4-amino-1H-pyrrole-2-carboxylate stands as a prototypical example of a high-value
heterocyclic building block. While direct, comprehensive experimental data for this specific
molecule remains elusive in the public domain, a robust physicochemical profile can be
constructed through the analysis of its structural analogs and the application of fundamental
chemical principles. This guide has provided that profile, emphasizing not just the "what" but
the "why" behind each property's significance in the context of modern drug discovery. By
understanding its expected solubility, lipophilicity, reactivity, and spectral characteristics,
researchers are better equipped to utilize this scaffold in the rational design and synthesis of
novel therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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